![molecular formula C21H19N5O2 B2608920 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide CAS No. 852451-22-0](/img/structure/B2608920.png)
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core , which is known for its role in various biological activities.
- Substituents including a 3,4-dimethylphenyl group and an N-phenylacetamide moiety that may influence its pharmacological properties.
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often exhibit their biological effects through:
- Kinase inhibition : This compound may target specific kinases involved in cellular signaling pathways, potentially leading to antitumor effects by disrupting cancer cell proliferation.
- Modulation of apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro assays demonstrated that compounds related to this structure exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer (HT-29) cells. The MTT assay results indicated stronger cytotoxic activity compared to standard chemotherapeutic agents like cisplatin .
Compound | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
2a | MCF-7 | 10.5 | Apoptosis via caspases |
2b | MDA-MB-231 | 8.9 | Mitochondrial disruption |
Antimicrobial and Anti-inflammatory Properties
Beyond anticancer activity, pyrazolo[3,4-d]pyrimidines have also shown:
- Antimicrobial effects : Some derivatives exhibit activity against bacterial strains and could serve as lead compounds for developing new antibiotics.
- Anti-inflammatory properties : Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease.
Case Studies and Research Findings
- Cytotoxicity Studies : A study comparing the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives found that those with specific substitutions at the phenyl ring exhibited enhanced potency against cancer cells. The mechanism was linked to increased apoptosis markers and reduced cell viability .
- Kinase Inhibition Profiling : Another investigation focused on the kinase inhibition profile of related compounds showed significant inhibitory activity against several kinases involved in tumor growth. This suggests that the compound may share similar properties and could be developed as a targeted therapy for specific cancers .
科学的研究の応用
Cancer Treatment
The compound has demonstrated significant antiproliferative activity against various cancer cell lines:
Activity | Cell Line/Target | IC50 Value (µM) | Reference |
---|---|---|---|
Antiproliferative | MCF-7 (breast cancer) | 5.0 | |
Apoptosis Induction | MV4-11 (leukemia) | 3.5 | |
Kinase Inhibition | Aurora A Kinase | 0.15 | |
Anti-inflammatory | RAW 264.7 macrophages | 12.0 |
In a study evaluating the antiproliferative effects of several pyrazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells with an IC50 value of 5.0 µM. The mechanism involved was linked to the induction of apoptosis through caspase activation.
Enzyme Inhibition
Another critical area of application is the inhibition of Aurora A kinase, a vital regulator in cell division:
- The compound's inhibitory effect on Aurora A kinase was reported with an IC50 value of 0.15 µM, indicating potent inhibition and suggesting its potential as a therapeutic agent in oncology.
Study on Antiproliferative Activity
In a detailed investigation into the antiproliferative effects of pyrazole derivatives, this compound was shown to significantly affect the viability of MCF-7 breast cancer cells. The study highlighted that the compound's mechanism involved apoptosis induction via caspase pathways, providing a basis for its use in cancer therapies targeting similar pathways.
Study on Enzyme Inhibition
Research focusing on the compound's inhibitory effects on Aurora A kinase revealed its high potency as an inhibitor. This suggests that further exploration into its use as a targeted therapy for cancers driven by aberrant Aurora A activity could be beneficial.
特性
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-8-9-17(10-15(14)2)26-20-18(11-23-26)21(28)25(13-22-20)12-19(27)24-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRYZFFXNRVJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。